4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
Description
4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a synthetic organic compound featuring a naphthoate ester backbone conjugated with a carbohydrazonoyl hydrazide moiety substituted with a 2-chlorophenoxy group. This structure combines aromatic, carbonyl, and hydrazide functionalities, which are often associated with biological activity, such as enzyme inhibition or antimicrobial properties. The 2-chlorophenoxy group introduces steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
477733-37-2 |
|---|---|
Molecular Formula |
C26H19ClN2O4 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H19ClN2O4/c27-23-10-3-4-11-24(23)32-17-25(30)29-28-16-18-12-14-20(15-13-18)33-26(31)22-9-5-7-19-6-1-2-8-21(19)22/h1-16H,17H2,(H,29,30)/b28-16+ |
InChI Key |
OSRHWQBVGRDPRD-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)COC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves multiple steps. One common method includes the reaction of 2-chlorophenoxyacetic acid with hydrazine to form the carbohydrazide intermediate. This intermediate is then reacted with 4-(1-naphthoyl)phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound is not widely documented due to its specialized use in research. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent choice, to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:
| Compound Name | Key Substituents/Modifications | Molecular Formula | Synthesis Yield (if reported) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound : 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate | 2-Chlorophenoxy, carbohydrazonoyl, naphthoate ester | Not provided | Not reported | Potential biological activity (inferred) |
| 4-[(E)-({(2-Methoxyphenyl)aminoacetyl}hydrazono)methyl]phenyl 1-naphthoate | 2-Methoxyphenylamino, oxoacetyl | C27H22N3O5 | Not reported | Isotope mass analysis; no activity data |
| 4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl 1-naphthoate (LB77) | 6,7-Dimethoxy-dihydroisoquinoline, ethyl linker | C30H29NO4 | 77.5% | Pale-yellow oil; pharmaceutical research |
| 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate | 4-Chlorophenyl, keto group, simpler ester linkage | C19H13ClO3 | 95.7% | Crystal packing studies; photolysis applications |
| 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 1-naphthoate | Anilinocarbothioyl (thiourea), carbohydrazonoyl | C25H19N3O2S | Not reported | Predicted CCS values; no literature data |
Physical and Chemical Properties
- Crystallography: The 4-chlorophenyl derivative exhibits a dihedral angle of 77.16° between aromatic planes and forms intermolecular C–H···O interactions, contributing to its solid-state stability. The target compound’s carbohydrazonoyl group may introduce additional hydrogen-bonding motifs.
- Collision Cross-Section (CCS): The thiocarbamoyl analogue has predicted CCS values ranging from 208.32 Ų ([M+H]+) to 211.23 Ų ([M+Na]+), suggesting moderate polarity. The target compound’s 2-chlorophenoxy group likely increases hydrophobicity, affecting its CCS profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
